

# Application Notes and Protocols: HPMCAS in 3D Printing for Drug Delivery

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## Compound of Interest

Compound Name: *Hypromellose acetate succinate*

Cat. No.: *B1207939*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) is a versatile polymer widely utilized in the pharmaceutical industry for enhancing the bioavailability of poorly soluble drugs.<sup>[1][2]</sup> Its application as a matrix former in amorphous solid dispersions (ASDs) is well-established.<sup>[1][2][3][4]</sup> The advent of three-dimensional (3D) printing, particularly Fused Deposition Modeling (FDM), in pharmaceutical manufacturing has opened new avenues for creating personalized and complex drug delivery systems.<sup>[5][6][7][8][9]</sup> HPMCAS has emerged as a promising polymer for FDM-based 3D printing due to its thermoplastic properties, ability to form stable ASDs, and potential for tailored drug release.<sup>[1][6][10]</sup>

These application notes provide a comprehensive overview of the use of HPMCAS in 3D printing for drug delivery, including detailed experimental protocols and quantitative data from various studies.

## Key Advantages of HPMCAS in 3D-Printed Drug Delivery

- **Enhanced Bioavailability:** HPMCAS is highly effective at creating and stabilizing amorphous solid dispersions of poorly soluble active pharmaceutical ingredients (APIs), which can significantly improve their dissolution rate and oral bioavailability.<sup>[1][2][3]</sup>

- **Tailored Drug Release:** The release kinetics of drugs from 3D-printed HPMCAS matrices can be precisely controlled by adjusting the internal geometry (e.g., infill density) of the printed dosage form.[\[1\]](#)[\[5\]](#)[\[11\]](#)
- **Processability:** HPMCAS can be processed using hot-melt extrusion (HME) to create filaments suitable for FDM 3D printing.[\[5\]](#)[\[8\]](#)[\[12\]](#) The addition of plasticizers can further improve its printability.[\[5\]](#)[\[11\]](#)
- **pH-Dependent Solubility:** Different grades of HPMCAS offer pH-dependent solubility, enabling targeted drug delivery to specific regions of the gastrointestinal tract, such as the colon.[\[6\]](#)[\[11\]](#)

## Data Presentation

**Table 1: HPMCAS-Based Formulations for 3D Printing Filaments**

Drug	HPMCAS Grade	Drug Loading (% w/w)	Plasticizer(s)	Plasticizer Conc. (% w/w)	Other Excipients	Reference
Itraconazole	HPMCAS-LMP	70	-	-	-	<a href="#">[1]</a>
Haloperidol	HPMCAS	10, 20	-	-	Kollidon® VA64	<a href="#">[13]</a>
5-Aminosalicylic acid	HPMCAS-HG	-	Triethyl Citrate (TEC)	10	-	<a href="#">[6]</a>
Not Specified	Affinisol™ HPMCAS 716	-	Polyethylene Glycol (PEG)	-	Talc	<a href="#">[5]</a> <a href="#">[11]</a>

**Table 2: Hot-Melt Extrusion (HME) and 3D Printing Parameters**

Drug	HME Temperature (°C)	3D Printer Nozzle Temperature (°C)	Printer Type	Infill Density (%)	Reference
Itraconazole	Not Specified	Not Specified	Not Specified	Variable	[1]
Haloperidol	150	210	MakerBot	60, 100	[13]
5-Aminosalicylic acid	Not Specified	Not Specified	Dual-Nozzle FDM	Not Specified	[6]
Not Specified	Not Specified	Not Specified	MakerBot	Variable	[5][11]

**Table 3: In Vitro Drug Release from 3D-Printed HPMCAS Tablets**

Drug	Infill Density (%)	Time (min)	Cumulative Drug Release (%)	pH of Medium	Reference
Haloperidol	100	120	~100	2	[13]
Haloperidol	60	45	~100	2	[13]
Itraconazole	Variable	-	Zero-order release	Not Specified	[1]

## Experimental Protocols

### Protocol 1: Preparation of HPMCAS-Based Filaments via Hot-Melt Extrusion (HME)

This protocol describes the general procedure for preparing drug-loaded HPMCAS filaments for use in FDM 3D printing.

Materials:

- Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS)

- Active Pharmaceutical Ingredient (API)
- Plasticizer (e.g., Triethyl Citrate (TEC), Polyethylene Glycol (PEG)) (optional)
- Other excipients (e.g., talc) (optional)

#### Equipment:

- Hot-Melt Extruder with a suitable die (e.g., 1.75 mm)
- Pelletizer or filament spooling system

#### Procedure:

- Blending: Accurately weigh and blend the HPMCAS polymer, API, and any other excipients to ensure a homogenous mixture.
- Extrusion:
  - Set the desired temperature profile for the different zones of the hot-melt extruder. The temperature will depend on the specific HPMCAS grade and the thermal stability of the API.[\[13\]](#)
  - Feed the blended powder into the extruder.
  - The molten extrudate is passed through a die to form a filament of a specific diameter (typically 1.75 mm).
- Cooling and Collection: The extruded filament is cooled and then either cut into pellets or wound onto a spool.
- Characterization: The filament diameter and mechanical properties (e.g., flexibility, tensile strength) should be characterized to ensure suitability for 3D printing.[\[5\]](#)[\[14\]](#)

## Protocol 2: Fabrication of Drug-Loaded Tablets using Fused Deposition Modeling (FDM) 3D Printing

This protocol outlines the steps for printing drug-loaded tablets from HPMCAS filaments.

**Materials:**

- Drug-loaded HPMCAS filament (prepared as per Protocol 1)

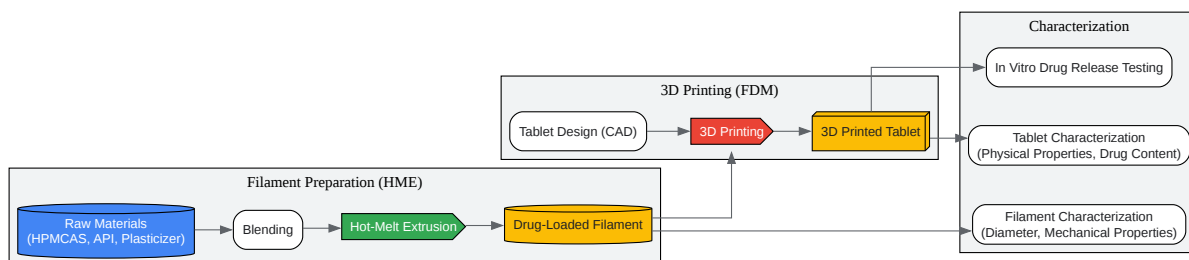
**Equipment:**

- Fused Deposition Modeling (FDM) 3D Printer

**Procedure:**

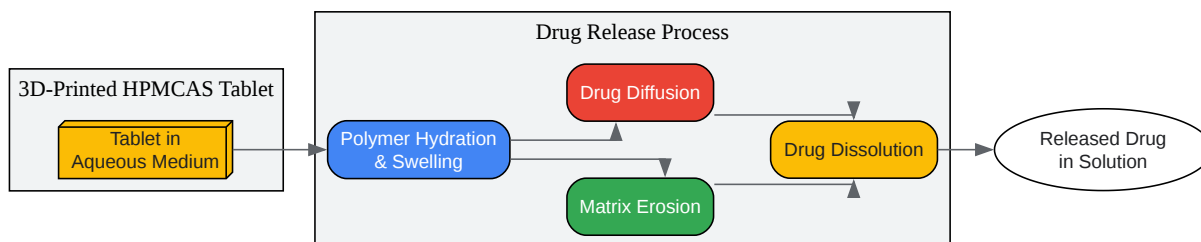
- Tablet Design: Design the desired tablet geometry (e.g., size, shape, infill density) using computer-aided design (CAD) software.
- Printer Setup:
  - Load the drug-loaded HPMCAS filament into the 3D printer.
  - Set the printing parameters, including nozzle temperature, bed temperature, printing speed, and layer height. The nozzle temperature should be sufficient to melt the filament for proper extrusion without causing thermal degradation of the API or polymer.[\[13\]](#)
- Printing: Initiate the printing process. The printer will extrude the molten filament layer-by-layer to fabricate the tablet according to the CAD design.
- Post-Processing: Once printing is complete, allow the tablet to cool and remove it from the printer bed.
- Characterization: The printed tablets should be characterized for their physical properties (e.g., weight, dimensions, hardness) and drug content. In vitro dissolution studies should be performed to evaluate the drug release profile.[\[10\]](#)

## Visualizations



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Caption: Experimental workflow for creating and testing 3D-printed drug delivery systems using HPMCAS.



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Caption: General mechanism of drug release from a 3D-printed HPMCAS matrix.

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